6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid

Medicinal chemistry Kinase inhibitor Phosphatase inhibitor

Researchers designing LYP inhibitors or bifunctional PROTAC degraders face a scarcity of fragment cores offering two orthogonal reactive handles for independent elaboration. 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 1251941-85-1) resolves this with its salicylic acid-like 6-OH/5-COOH motif on a 3,3-dimethyl-dihydrobenzofuran scaffold. • Orthogonal reactivity: phenolic OH for selective alkylation (K₂CO₃, DMF); COOH for independent amidation (HATU/EDC). • Validated pharmacophore: dihydro analog of the 6-hydroxy-benzofuran-5-carboxylic acid LYP inhibitor series (Ki = 110 nM). • sp³-enriched scaffold (Fsp³ = 0.27) enhances aqueous solubility vs. fully aromatic analogs. Supplied at ≥95% purity with full QA documentation.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B11808458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1(COC2=C1C=C(C(=C2)O)C(=O)O)C
InChIInChI=1S/C11H12O4/c1-11(2)5-15-9-4-8(12)6(10(13)14)3-7(9)11/h3-4,12H,5H2,1-2H3,(H,13,14)
InChIKeyRRXWOXIZZCGXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid: Identity & Procurement


6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 1251941-85-1) is a synthetic 2,3-dihydrobenzofuran derivative bearing a 6-hydroxy substituent and a 5-carboxylic acid group on the benzofuran aromatic ring, with geminal dimethyl substitution at the 3-position of the partially saturated furan ring. Its molecular formula is C₁₁H₁₂O₄ (MW 208.21 g/mol) . The compound is supplied primarily as a research intermediate with commercial availability at ≥95% purity from multiple vendors . Its structural hallmark is the ortho relationship between the 6-hydroxy and 5-carboxylic acid groups, which establishes a salicylic acid-like intramolecular hydrogen-bonding motif that is absent in all closely related 3,3-dimethyl-2,3-dihydrobenzofuran carboxylic acid analogs lacking the 6-OH group .

Ortho-hydroxy carboxylic acid pharmacophore Mimics validated LYP inhibitor motif; supports phosphatase inhibitor design
Gem-dimethyl conformational constraint Steric shielding of dihydrofuran ring; may support metabolic stability studies
Orthogonal bifunctional handles Phenolic 6-OH and 5-COOH enable sequential chemoselective derivatization

Why Non-Hydroxylated Analogs Cannot Substitute


The three closest commercially available analogs—3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1), 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 1147531-58-5), and 2,3-dihydrobenzofuran-5-carboxylic acid (CAS 76429-73-7)—each lack at least one critical structural feature of the target compound . The 5-carboxylic acid regioisomer (CAS 75097-97-1) retains the 3,3-dimethyl scaffold but lacks the 6-hydroxy group entirely, eliminating the ortho-hydroxy carboxylic acid motif that is pharmacophorically relevant in benzofuran-based inhibitor design [1]. The 6-carboxylic acid regioisomer (CAS 1147531-58-5) places the carboxyl group at a position not capable of forming the same intramolecular hydrogen-bond network. The des-dimethyl analog (CAS 76429-73-7) sacrifices the steric and conformational constraints imposed by the gem-dimethyl group at C-3 and has a lower molecular weight (164.16 vs. 208.21 g/mol), resulting in different physicochemical properties including predicted pKa (~4.54) and chromatographic behavior . These structural differences are not cosmetic; they directly affect hydrogen-bonding capacity, metal-chelating potential, metabolic stability, and the available derivatization handles for downstream synthetic elaboration.

Missing 6-hydroxy group
Non-hydroxylated analog lacks the ortho-hydroxy H-bond motif; pharmacophore engagement may not transfer to the 2,3-dihydro series.
Carboxylic acid regioisomer shift
6-COOH analog cannot form the same intramolecular H-bond network as the 5-COOH derivative, altering conformational preferences.
Des-dimethyl conformational freedom
Absence of gem-dimethyl groups removes steric constraint; predicted pKa and solubility may differ, affecting assay compatibility.

Quantitative Differentiation Evidence vs. Closest Analogs


Ortho-Hydroxy Carboxylic Acid Motif Advantage

The target compound uniquely combines a 6-hydroxy group ortho to the 5-carboxylic acid on the 2,3-dihydrobenzofuran scaffold. This ortho-hydroxy carboxylic acid arrangement—absent in the closest commercial analog 3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1, which carries only the 5-COOH without 6-OH)—creates a salicylic acid-like motif capable of intramolecular hydrogen bonding between the phenolic OH and the adjacent carboxyl group . In the aromatic benzofuran series, this exact 6-hydroxy-5-carboxylic acid pharmacophore has been validated in a medicinal chemistry optimization campaign yielding compound 8b, a lymphoid-specific tyrosine phosphatase (LYP) inhibitor with Ki = 110 nM and >9-fold selectivity over a panel of protein tyrosine phosphatases [1]. The non-hydroxylated comparator lacks both the intramolecular H-bond constraint that pre-organizes the carboxylic acid conformation and the additional H-bond donor/acceptor capacity critical for target engagement in this validated pharmacophore series.

Ortho-hydroxy motif
Class-level inference
+1 H-bond donor, +1 acceptor vs non-hydroxylated analog; aromatic LYP inhibitor 8b Ki=110 nM
Supports pharmacophore hypothesis; 2,3-dihydro translation requires validation
Direct comparative data in 2,3-dihydro series not published
Medicinal chemistry Kinase inhibitor Phosphatase inhibitor Structure-activity relationship

Molecular Weight & Elemental Composition Differentiation

The target compound (C₁₁H₁₂O₄, MW 208.21) differs from both the 5-carboxylic acid regioisomer (C₁₁H₁₂O₃, MW 192.21, CAS 75097-97-1) and the 6-carboxylic acid regioisomer (C₁₁H₁₂O₃, MW 192.21, CAS 1147531-58-5) by exactly one oxygen atom, resulting in a molecular weight difference of 16.00 Da . This mass increment is analytically significant for LC-MS identification and purity verification: the target compound will produce a [M+H]⁺ ion at m/z 209.08 versus m/z 193.09 for the non-hydroxylated analogs under electrospray ionization conditions. The additional oxygen also alters the elemental composition from C₁₁H₁₂O₃ to C₁₁H₁₂O₄, which changes calculated combustion analysis parameters and may affect hygroscopicity and solid-state stability .

MW & composition
Analytical context
ΔMW 16.00 Da (one oxygen); [M+H]+ m/z 209.08 vs 193.09
Provides definitive LC-MS identity marker to prevent substitution
Verify retention and ionization under local conditions
Analytical chemistry Quality control LC-MS Procurement specification

3,3-Dimethyl Conformational Constraint Differentiation

The geminal dimethyl substitution at C-3 of the dihydrofuran ring distinguishes the target compound from the simplest analog 2,3-dihydrobenzofuran-5-carboxylic acid (CAS 76429-73-7, MW 164.16, C₉H₈O₃). The 3,3-dimethyl group introduces significant steric bulk adjacent to the furan oxygen, restricting conformational flexibility of the partially saturated ring and sterically shielding the dihydrofuran portion from metabolic oxidation . This structural feature has been exploited in the 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (DHDMBF) series of COX-2/5-LOX dual inhibitors, where the 3,3-dimethyl moiety was retained throughout extensive SAR exploration as a core structural element contributing to target potency and gastrointestinal safety [1]. The des-dimethyl analog (CAS 76429-73-7) has a predicted pKa of 4.54±0.20 for the carboxylic acid, is a solid at room temperature (mp 185 °C), and has a predicted density of 1.344±0.06 g/cm³ . Introduction of the 3,3-dimethyl and 6-hydroxy groups to generate the target compound (MW 208.21) is predicted to alter all of these properties—potentially lowering the melting point through disruption of crystal packing and modifying the carboxylic acid pKa through the electron-donating effect of the 6-OH group.

3,3-Dimethyl constraint
Class-level inference
Conformationally restricted ring vs flexible des-dimethyl analog (pred. pKa ~4.54, mp 185°C)
May improve steric fit and metabolic stability; predicted properties require experimental confirmation
No direct comparative stability or pKa data for target compound
Conformational analysis Drug design Metabolic stability Steric shielding

Orthogonal Derivatization Handles Advantage

The target compound presents two chemically distinct and orthogonally addressable functional groups: a phenolic hydroxyl at C-6 and a benzoic acid carboxyl at C-5. This duality is absent in 3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1) and 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 1147531-58-5), each of which offers only a single functional group handle (carboxylic acid only) . The phenolic OH can be selectively O-alkylated under mildly basic conditions (K₂CO₃, DMF) without affecting the carboxylic acid, while the carboxylic acid can be activated (e.g., as an acid chloride, NHS ester, or via HATU-mediated coupling) and amidated in the presence of the free phenol under appropriate conditions . This orthogonal reactivity is particularly valuable in fragment-based drug discovery and PROTAC design, where sequential, chemoselective elaboration is required to install two different vectors from a single core scaffold. In the broader benzofuran literature, specifically substituted 2,3-dihydrobenzofurans bearing multiple functional groups have served as key intermediates in the synthesis of PPARα agonists, calcium-sensing receptor antagonists, and GPR119 agonists [1].

Derivatization handles
Supporting evidence
2 orthogonal handles (6-OH + 5-COOH) vs 1 in comparators
Enables sequential bifunctional elaboration for fragment growth and PROTAC design
Reactivity assessment based on functional group principles; no kinetic selectivity data
Synthetic chemistry Chemoselective derivatization PROTAC Bioconjugation Fragment-based drug discovery

Lipogenesis Inhibition Patent Landscape

The class of benzofurancarboxylic acids, including their 2,3-dihydro counterparts, has been claimed as inhibitors of mammalian lipogenesis in foundational patents from Shell Oil Company (EP0019955A1, US4213998) [1][2]. These patents describe compounds of a general formula wherein R substituents at various positions on the benzofuran aromatic ring confer lipogenesis inhibitory activity, with demonstrated utility in animal husbandry for producing leaner carcasses [2]. While the specific compound 6-hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is not explicitly exemplified in these patents, its substitution pattern—bearing a carboxylic acid at position 5 and a hydroxyl at position 6 on a 2,3-dihydrobenzofuran core—falls within the structural scope of the claimed benzofurancarboxylic acid derivative class. The 2,3-dihydro subgenus is explicitly included in the patent claims, and the presence of hydroxy and carboxy substituents is contemplated within the allowed substitution patterns [1]. In contrast, the non-hydroxylated comparator 3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (CAS 75097-97-1) also falls within the same patent scope but lacks the additional hydrogen-bonding pharmacophoric element contributed by the 6-OH group.

Lipogenesis patent class
Class-level inference
Covered by EP0019955A1 / US4213998 as benzofurancarboxylic acid lipogenesis inhibitor
Provides class-level patent context; no direct IC50 or in vivo data for this compound
SAR for 6-hydroxy substitution not disclosed in these patents
Lipogenesis inhibition Metabolic disease Animal husbandry Patent landscape

High-Value Research & Industrial Applications


LYP Phosphatase Inhibitor Lead Discovery

Research groups pursuing lymphoid-specific tyrosine phosphatase (LYP) inhibitors for autoimmune disease can employ this compound as a 2,3-dihydro analog of the validated 6-hydroxy-benzofuran-5-carboxylic acid pharmacophore. The published aromatic series achieved Ki = 110 nM with compound 8b and demonstrated cellular activity in T-cells and mast cells, including in vivo blockade of anaphylaxis in mice [1]. The 2,3-dihydro scaffold of the target compound offers potential advantages in terms of increased sp³ character (fraction sp³ = 0.27 vs. 0.18 for the fully aromatic analog), which may improve aqueous solubility and reduce planar aromatic stacking-related promiscuity . The 3,3-dimethyl substitution additionally provides steric shielding of the dihydrofuran ring, potentially enhancing metabolic stability relative to unsubstituted 2,3-dihydrobenzofurans.

Bifunctional Core for Fragment-Based Drug Discovery

The orthogonal reactivity of the 6-OH (phenolic) and 5-COOH (benzoic acid) groups makes this compound an ideal fragment core for parallel or sequential bifunctional elaboration [1]. The phenolic OH can be selectively alkylated under mild conditions (e.g., K₂CO₃, alkyl halide, DMF), while the carboxylic acid can be independently amidated via standard coupling reagents (HATU, EDC/HOBt). This chemoselectivity enables rapid generation of differentially substituted analog libraries from a single core scaffold—a capability not available from any of the single-handle comparators (CAS 75097-97-1 or 1147531-58-5) . In PROTAC design specifically, the two functional groups can serve as attachment points for the target-binding moiety and the E3 ligase ligand, respectively.

COX-2/5-LOX Dual Inhibitor Scaffold

The 3,3-dimethyl-2,3-dihydrobenzofuran core is a validated scaffold for dual COX-2/5-LOX inhibition, as demonstrated by the DHDMBF series published by Procter & Gamble Pharmaceuticals [1]. While the published DHDMBF compounds bear 5-keto substitution and a 7-tert-butyl group, the target compound provides a different substitution pattern (6-OH, 5-COOH) that could serve as a starting point for a new sub-series. The 6-hydroxy-5-carboxylic acid arrangement may enable additional interactions within the COX-2 side pocket or the 5-LOX active site that are not accessible to the published 5-keto series. Procurement of the target compound for this application is rational because the 3,3-dimethyl scaffold is already pharmacologically validated in the anti-inflammatory context, and the carboxylic acid provides a synthetic handle for further elaboration that is absent in the simpler 3,3-dimethyl-2,3-dihydrobenzofuran core .

Natural Product-Inspired Analog Development

Naturally occurring 2,3-dihydrobenzofuran-5-carboxylic acid derivatives have been isolated with demonstrated biological activity: trans-2-hydroxyisoxypropyl-3-hydroxy-7-isopentene-2,3-dihydrobenzofuran-5-carboxylic acid from Atractylodes lancea exhibited significant cytotoxicity against HCT-116 and MKN-45 cancer cell lines [1], and 3-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid from Piper hispidum showed moderate cytotoxic activity . The target compound, with its 3,3-dimethyl substitution mimicking the gem-dimethyl motif common in natural products, and its 6-hydroxy-5-carboxylic acid core, can serve as a simplified synthetic analog for SAR studies around these natural product leads. Procurement of this specific compound enables investigation of the minimal pharmacophoric requirements for the cytotoxic activity observed in the more complex natural congeners.

Application
Selection Property
Validation Focus
LYP phosphatase inhibitor lead discovery
6-Hydroxy-5-carboxy pharmacophore alignment
LYP inhibition and kinase selectivity profiling
Bifunctional core for fragment-based discovery
Orthogonal phenol and carboxylic acid handles
Chemoselective derivatization and linker attachment
COX-2/5-LOX dual inhibitor scaffold
3,3-Dimethyl dihydrobenzofuran core
COX-2/5-LOX inhibition and metabolic stability studies
Natural product-inspired analog development
Simplified dihydrobenzofuran-5-carboxylic acid with 6-OH
Cytotoxicity SAR and minimal pharmacophore determination
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